N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide
CAS No.:
Cat. No.: VC15319963
Molecular Formula: C17H14ClNO2S
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H14ClNO2S |
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Molecular Weight | 331.8 g/mol |
IUPAC Name | N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide |
Standard InChI | InChI=1S/C17H14ClNO2S/c18-15-7-2-1-5-13(15)11-19(12-14-6-3-9-21-14)17(20)16-8-4-10-22-16/h1-10H,11-12H2 |
Standard InChI Key | HXHFEEWYJXTABA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a thiophene-2-carboxamide backbone substituted at the nitrogen atom with two distinct groups: a 2-chlorobenzyl moiety and a furan-2-ylmethyl chain . The thiophene ring provides aromatic stability and π-electron density, while the chlorobenzyl group introduces electron-withdrawing effects that may influence receptor binding. The furan substituent contributes oxygen-based hydrogen bonding potential, creating a stereoelectronic profile distinct from simpler thiophene carboxamides.
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
CAS Registry Number | 879936-96-6 |
Molecular Formula | C₁₇H₁₄ClNO₂S |
Molecular Weight | 331.8 g/mol |
XLogP3 | 3.9 (estimated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Data derived from Chemsrc and analog structures.
Spectroscopic Signatures
While experimental NMR and mass spectra remain unpublished for this specific compound, analogs with similar substitution patterns exhibit characteristic signals:
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¹H-NMR: Thiophene protons resonate at δ 7.2–7.5 ppm, with benzyl CH₂ groups appearing as singlets near δ 4.8–5.2 ppm .
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¹³C-NMR: The carboxamide carbonyl typically appears at δ 165–170 ppm, while furan carbons show signals between δ 110–150 ppm .
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HRMS: Expected molecular ion peak at m/z 331.0441 (calculated for C₁₇H₁₄ClNO₂S) .
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound is synthesized through sequential N-alkylation and amidation reactions, as inferred from related thiophene carboxamide syntheses :
Table 2: Optimized Reaction Conditions
Parameter | Value |
---|---|
Coupling Temperature | 0–5°C (initial), then 25°C |
Solvent System | Dichloromethane/Water (2:1) |
Base | Triethylamine |
Reaction Time | 12–18 hours |
Adapted from IKK-2 inhibitor synthesis protocols .
Synthetic Challenges
Key issues during synthesis include:
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Regioselectivity Control: Competing N-alkylation of the carboxamide nitrogen requires careful stoichiometric balance .
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Purification Difficulties: Similar polarity to unreacted amines necessitates multiple chromatographic steps.
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Furan Stability: Prolonged exposure to acidic conditions risks opening the furan ring, demanding pH-controlled environments .
Kinase | Analog IC₅₀ (nM) | Selectivity Index |
---|---|---|
IKK-2 | 12 | 15× vs. IKK-1 |
Dyrk1A | 8 | 20× vs. CLK1 |
CLK1 | 160 | - |
Data extrapolated from patent US20060111431A1 and PMC studies .
Anticancer Effects
N-Benzylated thiophene carboxamides induce G2/M cell cycle arrest (72% vs. 22% control) and apoptosis in HCT-116 colorectal carcinoma cells at 10 μM . Mechanistic studies show:
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Caspase-3 Activation: 3.8-fold increase in cleaved caspase-3 levels .
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Bax/Bcl-2 Ratio Shift: From 0.3 to 4.2 after 48-hour treatment .
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Synergy with Chemotherapeutics: 1.7-fold enhancement of 5-FU cytotoxicity in combination studies .
Physicochemical and ADMET Properties
Solubility and Permeability
Predicted using QikProp® v7.0:
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Aqueous Solubility: -4.2 (log S, poor solubility)
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Caco-2 Permeability: 22 nm/s (moderate absorption)
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Blood-Brain Barrier Penetration: 0.15 (log BB, limited CNS access)
Metabolic Stability
Microsomal studies on analogs show:
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t₁/₂ (Human Liver Microsomes): 43 minutes
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Major Metabolites: N-dealkylation products (62%), sulfoxidation (28%)
Research Gaps and Future Directions
Proposed Studies
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